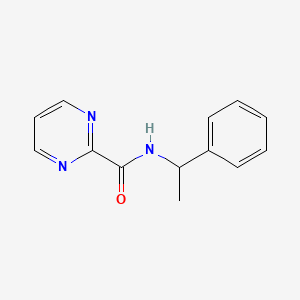

N-(1-phenylethyl)pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-phenylethyl)pyrimidine-2-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of research in recent years . Various methods for the synthesis of pyrimidines have been described . For instance, a study reported the synthesis of several N-2,4-pyrimidine-N-phenyl-N ′-phenyl ureas . Another study described the structural investigation of twin chiral carboxamide compounds synthesized by slow-evaporation style .Molecular Structure Analysis

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The structural investigation of twin chiral carboxamide compounds synthesized by slow-evaporation style was described by X-ray analysis .Chemical Reactions Analysis

Pyrimidine derivatives have been known to exhibit a range of pharmacological effects . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .科学的研究の応用

Inhibition of NF-kappaB and AP-1 Gene Expression

Research conducted by Palanki et al. (2000) on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound structurally related to N-(1-phenylethyl)pyrimidine-2-carboxamide, demonstrated its potential as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This study highlighted the importance of the carboxamide group and the influence of various substitutions on the pyrimidine ring for maintaining activity, which could have implications for designing compounds with improved bioavailability for therapeutic use. The research provides insights into structural modifications that retain or enhance biological activity, which is critical for developing new therapeutics targeting these transcription factors (Palanki et al., 2000).

Antituberculosis Activity

A set of compounds including 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide were synthesized and evaluated by Moraski et al. (2011) for their in vitro anti-tuberculosis activity against various tuberculosis strains. This research indicated that these compounds possess excellent selective potency against multi- and extensive drug-resistant TB with encouraging pharmacokinetics, showing promise as a new class of anti-TB agents (Moraski et al., 2011).

NNMT Inhibitors for Treating Diabetes

Pyrimidine-5-carboxamide compounds have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders, cardiovascular disease, and type 2 diabetes mellitus (T2DM). Research on novel pyrimidine5-carboxamide compounds as NNMT inhibitors by Sabnis (2021) highlighted their potential in treating diabetes, metabolic syndrome, and chronic kidney disease, presenting a new avenue for therapeutic intervention in these prevalent conditions (Sabnis, 2021).

Optimization for Platelet Aggregation Inhibition

Caroff et al. (2014) optimized 2-Phenyl-pyrimidine-4-carboxamide analogs as P2Y12 antagonists, demonstrating their potential in ex vivo potency for the inhibition of platelet aggregation. This study suggests the application of pyrimidine carboxamide derivatives in cardiovascular diseases, highlighting their significance in medical research for developing new therapeutics (Caroff et al., 2014).

DNA Recognition and Binding

Swalley et al. (1996) explored the use of pyrrole−imidazole polyamides for recognizing core sequences in the minor groove of double-stranded DNA, demonstrating the specificity and high affinity of these compounds for DNA binding. This research has implications for the development of molecular tools for genetics and biotechnology, offering a method for targeted interaction with DNA (Swalley et al., 1996).

将来の方向性

特性

IUPAC Name |

N-(1-phenylethyl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-10(11-6-3-2-4-7-11)16-13(17)12-14-8-5-9-15-12/h2-10H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQSFQDSIAPGSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenylethyl)pyrimidine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2383305.png)

![N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2383306.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2383309.png)

![2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383315.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)

![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)

![N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2383326.png)